2-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)acetic Acid
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Overview
Description
Oxazole and its derivatives play a very essential role in the area of medicinal chemistry. The oxazole nucleus is a heterocyclic five-membered ring that seemed to be investigated in the advancement of novel compounds which shows favorable biological activities .
Synthesis Analysis
In the modern medicinal chemistry scaffold of oxazole has been intermittently satisfied as a functional lead molecule . Prominently, enormous oxazole candidates or drugs are developed for the treatment of disease which increases its developmental values as medicinal agents .
Molecular Structure Analysis
The five-membered aromatic ring of oxazole has atoms of nitrogen and oxygen . Through diverse non-covalent bonds, these rings quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .
Chemical Reactions Analysis
The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond; hence the derivatives exhibit potential application in agricultural, biotechnology, medicinal, chemical and material sciences .
Scientific Research Applications
Polymethylated DOTA Ligands for Magnetic Resonance Imaging
One application area is the development of polymethylated DOTA ligands for improved magnetic resonance imaging (MRI) contrast agents. Studies on rigidified lanthanide chelates, such as those derived from DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), have demonstrated the influence of methyl substitution on the conformational mobility and relaxivity of these complexes. For instance, M4DOTA and its derivatives have been shown to form highly symmetric and rigid lanthanide complexes that may enhance MRI contrast due to their defined structural attributes (Ranganathan et al., 2002).
Heterocyclic Compounds in Chemical Synthesis
Another application is found in the synthesis of heterocyclic compounds, which are crucial in the development of new pharmaceuticals and materials. The research on N-Aminopyrimidines, for example, highlights the isomerization reactions that enable the synthesis of oxotriazolyl aliphatic acids, demonstrating the versatility of heterocyclic chemistry in synthesizing compounds with potential biological activities (Jacobsen et al., 1979).
Luminescent Heterocyclic Compounds for Sensing and Imaging
The study of pyridylthiazoles and their luminescent properties also underscores the importance of heterocyclic compounds in the development of sensors and imaging agents. These compounds exhibit high fluorescence quantum yields and large Stokes shifts, making them candidates for metal sensing and as laser dyes, due to their exceptional photophysical properties (Grummt et al., 2007).
Antimicrobial and Biological Activity of Heterocyclic Compounds
Furthermore, research into triheterocyclic compounds integrating 1,2,4-triazol-3-one, 1,3,4-thiadiazole, and 1,3,4-oxadiazole rings has revealed a series of acetic acid derivatives with potential antimicrobial and biological activities. These studies highlight the synthetic routes to such compounds and their evaluated biological properties, pointing to the potential of heterocyclic compounds in therapeutic applications (Demirbas, 2005).
Future Directions
Oxazole derivatives continue to be a focus in the field of medicinal chemistry due to their wide range of biological activities. The important information presented in various researches will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
Properties
IUPAC Name |
2-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4-2-5(10-7-4)3-6(8)9/h5H,2-3H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUOWKQQEXAMCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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